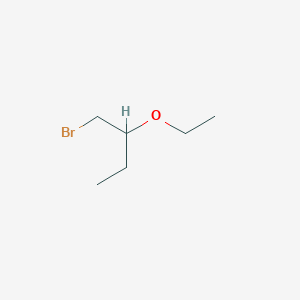
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine, also known as DBFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBFP belongs to the class of pyrrolidine-fused benzofurans and is known for its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Transformations
Polycyclic N-Heterocyclic Compounds : A study described the synthesis of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and their transformations, resulting in new ring systems. These compounds are part of a family that includes benzofurans, which are related to the chemical structure of interest (Okuda et al., 2012).
Photoinduced Direct Oxidative Annulation : Another study highlighted a photoinduced direct oxidative annulation approach to create highly functionalized polyheterocyclic compounds, demonstrating the versatility of furan derivatives in synthetic chemistry (Zhang et al., 2017).
Unexpected Manganese(III) Acetate-Mediated Reactions : Research demonstrated the solvent-free reactions of β-enamino carbonyl compounds, leading to the formation of benzofuran derivatives under mechanical milling conditions. This highlights the potential for innovative synthetic routes involving furan and benzofuran derivatives (Liu et al., 2012).
Structural Characterization
Darifenacin Hydrobromide Structure : A study on Darifenacin hydrobromide, containing a dihydrobenzofuran moiety, detailed its molecular structure and interactions, which might provide insights into the structural aspects of similar compounds (Selvanayagam et al., 2009).
Planarity of Substituted Pyrrole and Furan Rings : The structure of a compound containing both pyrrole and furan rings was analyzed, offering a comparison of planarities and interactions in molecules with complex heterocyclic systems (Dazie et al., 2017).
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(16-2-1-8-20-16)18-7-5-14(11-18)12-3-4-15-13(10-12)6-9-21-15/h1-4,8,10,14H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMACYZBBIVUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

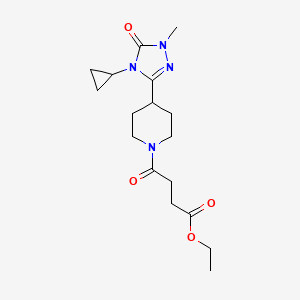
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
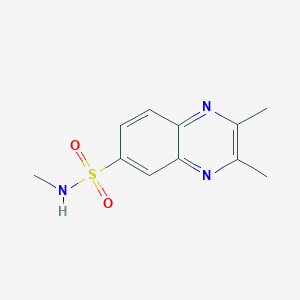
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)
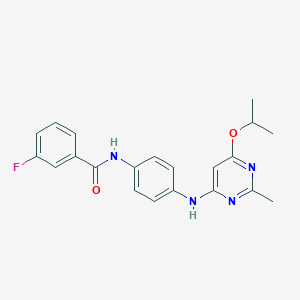
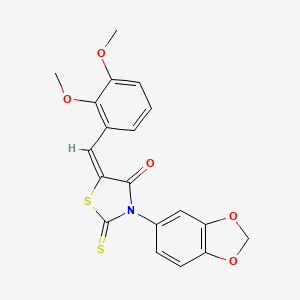
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)

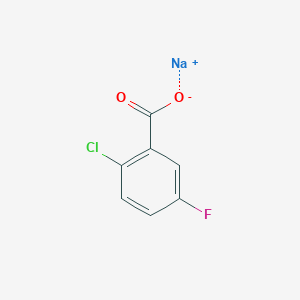
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
